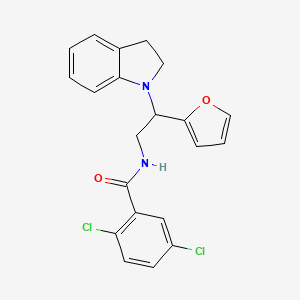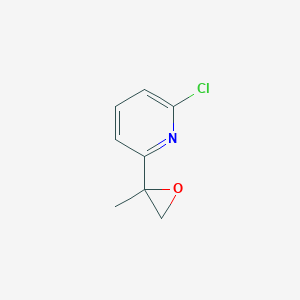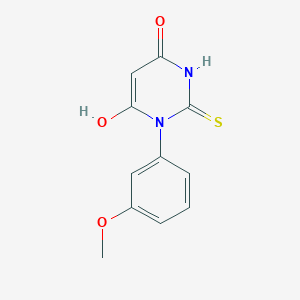![molecular formula C14H18ClNS B2952127 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride CAS No. 2503208-71-5](/img/structure/B2952127.png)
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride, also known as MTM, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders.
作用机制
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride acts as a central nervous system (CNS) stimulant by increasing the release of neurotransmitters from presynaptic neurons and blocking their reuptake. It also activates the release of hormones such as cortisol and adrenaline, which are involved in the body's stress response. The exact mechanism of action of 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also increases the levels of glucose and lactate in the blood, indicating an increase in metabolic activity. 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has been shown to have both acute and chronic effects on the brain, including changes in gene expression and synaptic plasticity.
实验室实验的优点和局限性
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has several advantages for use in scientific research, including its well-established synthesis method, its ability to cross the blood-brain barrier, and its potential therapeutic effects on various neurological and psychiatric disorders. However, there are also limitations to its use, including its potential for abuse and addiction, its potential side effects, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride, including further studies on its potential therapeutic effects on various neurological and psychiatric disorders, the development of new analogs with improved pharmacological properties, and the exploration of its potential as a tool for studying the brain and its functions. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride and its potential long-term effects on the brain and body.
Conclusion:
In conclusion, 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride is a psychoactive drug that has been used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders. Its synthesis method has been well-established, and its mechanism of action involves the modulation of various signaling pathways in the brain. 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has several advantages for use in scientific research, but there are also limitations to its use. Future research directions include further studies on its potential therapeutic effects, the development of new analogs, and the exploration of its potential as a tool for studying the brain and its functions.
合成方法
The synthesis of 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride involves the reaction of 3-methylthiophen-2-ylmethylamine with 3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted into its hydrochloride salt form. This synthesis method has been well-established in the literature and has been used to produce 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride for scientific research purposes.
科学研究应用
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has been studied for its potential therapeutic effects on various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, attention, and reward. 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has also been found to enhance cognitive function and improve memory in animal studies.
属性
IUPAC Name |
1-(3-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS.ClH/c1-11-4-3-5-13(8-11)9-15-10-14-12(2)6-7-16-14;/h3-8,15H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALBOJKERYIBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=C(C=CS2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2952044.png)

![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)


![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)

![(4-((4-fluorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2952054.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)

![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)